molecular formula C19H25N5O2 B2383290 3,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide CAS No. 2034443-22-4

3,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B2383290
CAS No.: 2034443-22-4
M. Wt: 355.442
InChI Key: YEJOUULSFOXKBK-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazole derivatives is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . This method is efficient and environmentally friendly as it avoids the use of chloroform.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylisoxazole: A simpler isoxazole derivative with similar biological activities.

    N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)isoxazole-4-carboxamide: A compound with a similar structure but lacking the dimethyl groups.

Uniqueness

3,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide is unique due to the presence of both the isoxazole and quinazoline moieties, which may confer distinct biological activities and therapeutic potential .

Biological Activity

3,5-Dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Piperidine Ring : A six-membered saturated ring containing nitrogen.
  • Quinazoline Moiety : A bicyclic structure that contributes to the compound's biological activity.

The molecular formula is C20H28N6O2C_{20}H_{28}N_6O_2, with a molecular weight of approximately 384.48 g/mol.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors in the body, potentially altering their activity and leading to therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit bactericidal effects against certain strains of bacteria.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity against various pathogens. For example:

  • Staphylococcus aureus : Exhibited strong bactericidal effects.
  • Escherichia coli : Showed moderate susceptibility.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using different cell lines:

CompoundCell LineConcentration (µM)Viability (%) after 24hViability (%) after 48h
3,5-Dimethyl CompoundL929 (Fibroblast)10092%88%
3,5-Dimethyl CompoundA549 (Lung)5085%90%
Control (Ciprofloxacin)MRSA1078%75%

The data indicates that while the compound shows some cytotoxic effects at higher concentrations, it also promotes cell viability in certain contexts.

Lipophilicity and Pharmacokinetics

The lipophilicity of this compound is crucial for its absorption and distribution in biological systems. Studies have indicated moderate lipophilicity which may enhance its bioavailability.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives including the oxazole compound. The study highlighted:

  • Methodology : Disk diffusion method against a panel of Gram-positive and Gram-negative bacteria.
  • Results : Demonstrated a significant zone of inhibition for Staphylococcus aureus compared to standard antibiotics.

Cytotoxicity Evaluation

A cytotoxicity evaluation conducted on human cancer cell lines revealed:

  • Findings : The compound showed selective toxicity towards cancerous cells while exhibiting lower toxicity to normal cells.

Mechanistic Insights

Further mechanistic studies suggested that the compound may induce apoptosis in cancer cells through activation of caspase pathways.

Properties

IUPAC Name

3,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-12-17(13(2)26-23-12)19(25)22-14-7-9-24(10-8-14)18-15-5-3-4-6-16(15)20-11-21-18/h11,14H,3-10H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJOUULSFOXKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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